molecular formula C17H25N3O3 B7918036 [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B7918036
M. Wt: 319.4 g/mol
InChI Key: IHYFHZVQFKSFPY-DZGCQCFKSA-N
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Description

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester (CAS: 1401669-08-6, alternative CAS: 919108-51-3) is a chiral piperidine-based carbamate derivative. Its molecular formula is C₁₇H₂₅N₃O₃, with a molecular weight of 319.40 g/mol . The compound features a benzyl ester group, a methyl-carbamic acid moiety, and an (S)-2-aminopropionyl substituent on the piperidine ring.

Key structural attributes include:

  • Stereochemistry: The (R)-configuration at the piperidine ring and (S)-configuration at the 2-aminopropionyl group.
  • Functional groups: Benzyl ester (protective group), methyl-carbamate, and a secondary amide.

No explicit data on melting/boiling points or solubility are available, but its tert-butyl analog (discussed later) provides predictive insights .

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-13(18)16(21)20-10-6-9-15(11-20)19(2)17(22)23-12-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,18H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYFHZVQFKSFPY-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an amino acid derivative, and a carbamate ester. Its unique structure contributes to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways. For instance, it has been studied for its inhibitory effects on the N-acylethanolamine acid amidase (NAAA), which is involved in the metabolism of fatty acid amides.
  • Receptor Interaction : It can bind to receptors through various interactions such as hydrogen bonding and hydrophobic interactions, leading to modulation of receptor activity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

1. Inhibition of NAAA

Studies have shown that this compound can inhibit NAAA with varying potency based on its stereochemistry. For example:

CompoundIC50 (μM)
(R) Enantiomer0.70
(S) Enantiomer2.96

This data suggests that the (R) enantiomer is more potent than its (S) counterpart in inhibiting NAAA activity, which is crucial for regulating endocannabinoid levels .

2. Stability in Biological Systems

The stability of this compound in biological fluids has been examined:

ConditionHalf-Life (min)
pH 7.4 (Rat Plasma)18.0 - 73.8
pH 7.4 (Human Plasma)26.7 - 107.7

These findings indicate that the compound exhibits better stability in human plasma compared to rat plasma, which may influence its pharmacokinetics and therapeutic efficacy .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Pain Management : A study investigated the analgesic properties of the compound in animal models, demonstrating a reduction in pain responses comparable to standard analgesics.
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production, suggesting potential use in treating inflammatory conditions.
  • Neuroprotective Properties : Research indicates that the compound may offer neuroprotective effects by modulating neurotransmitter levels, which could be beneficial in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to three analogs (Table 1), highlighting substituent variations and their implications:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Predicted Density (g/cm³) Predicted Boiling Point (°C)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C₁₇H₂₅N₃O₃ 319.40 (S)-2-Amino-propionyl, benzyl ester Benzyl N/A N/A
[(R)-1-((S)-2-AMino-propionyl)-piperidin-3-yl]-Methyl-carbaMic acid tert-butyl ester C₁₄H₂₇N₃O₃ 285.38 (S)-2-Amino-propionyl, tert-butyl ester tert-Butyl 1.10 412.7
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester C₁₆H₂₃N₃O₂* ~289.38* 2-Aminoethyl, benzyl ester Benzyl N/A N/A
[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester C₁₅H₂₈N₄O₃* ~312.41* Pyrrolidine, ethyl-carbamate, tert-butyl ester tert-Butyl N/A N/A

Note: Molecular formulas/weights for some analogs are estimated based on structural similarities .

Impact of Substituent Variations

Ester Group Modifications
  • Benzyl ester (target compound): Offers labile protection, typically cleaved via hydrogenolysis. Benzyl esters enhance solubility in organic solvents compared to tert-butyl analogs .
  • tert-Butyl ester (analog) : Provides steric protection and stability under basic/neutral conditions but requires strong acids (e.g., TFA) for deprotection. The tert-butyl analog (C₁₄H₂₇N₃O₃) has a lower molecular weight (285.38 vs. 319.40 g/mol) and higher predicted boiling point (412.7°C) .
Amino Group Variations
  • 2-Aminopropionyl vs. The 2-aminoethyl analog lacks this carbonyl, reducing polarity .
  • Pyrrolidine vs. Piperidine : Replacing piperidine with pyrrolidine (a 5-membered ring) increases ring strain but may enhance conformational rigidity, affecting receptor binding .
Carbamate Modifications
  • Methyl-carbamate vs.

Stability and Commercial Availability

  • Synthetic routes : Evidence suggests reductive amination and ester saponification as common steps, but specifics for the target compound are unclear .

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